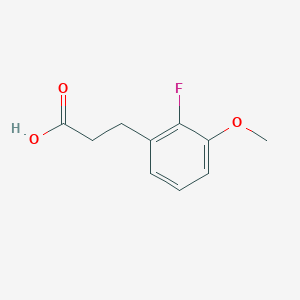
3-(2-Fluoro-3-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
“3-(2-Fluoro-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluoro-3-methoxyphenyl)propanoic acid” can be represented by the InChI code: 1S/C10H11FO3/c1-14-8-4-2-3-7 (10 (8)11)5-6-9 (12)13/h2-4H,5-6H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
“3-(2-Fluoro-3-methoxyphenyl)propanoic acid” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochemical Hydrogenation
Korotaeva et al. (2011) demonstrate the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. This process offers a green chemistry approach to hydrogenation, avoiding the use of traditional reducing agents (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Synthesis of Fluorinated Compounds
Shi, Wang, and Schlosser (1996) explore the synthesis of fluorine-bearing compounds, including pyrazolones and pyrimidines, using 2-fluoroacrylic building blocks. Their work contributes to the development of novel fluorinated heterocycles, expanding the toolkit for medicinal chemistry and materials science (Shi, Wang, & Schlosser, 1996).
Polymerization Applications
A study on the safety evaluation of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, by Andon et al. (2011), indicates its safe use in the polymerization of fluoropolymers under specific conditions. This work is crucial for developing food contact materials and enhancing polymer safety standards (Andon et al., 2011).
Novel Copolymers Synthesis
Savittieri et al. (2022) discuss the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were copolymerized with styrene. This research contributes to the development of new materials with potential applications in coatings, adhesives, and films (Savittieri et al., 2022).
Medicinal Chemistry Developments
Griesbach, Hamon, and Kennedy (1997) focus on the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen, highlighting the role of α-substituted propenoic acids in medicinal chemistry. This research underscores the importance of stereochemistry in drug development and the synthesis of biologically active compounds (Griesbach, Hamon, & Kennedy, 1997).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDQYQPJUKGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-3-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



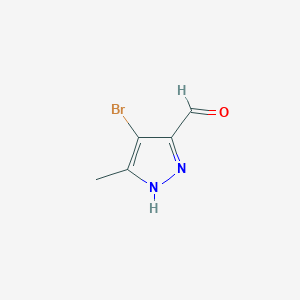


![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)
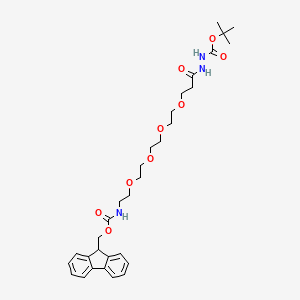
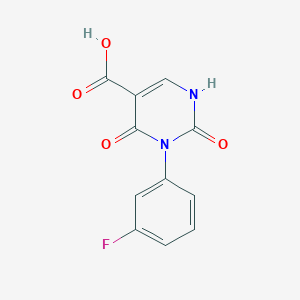
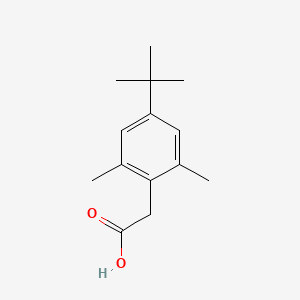

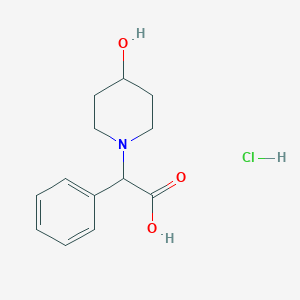
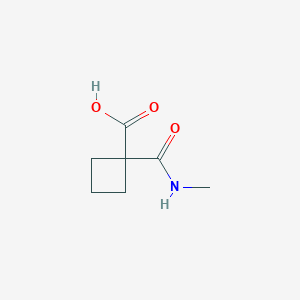

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)